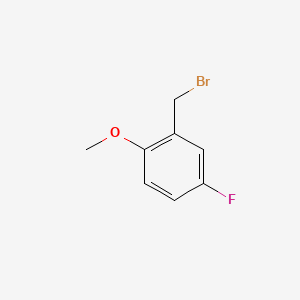

2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUGHXUXEMUEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602584 | |

| Record name | 2-(Bromomethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700381-18-6 | |

| Record name | 2-(Bromomethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic route, experimental protocols, and analytical characterization of this versatile molecule.

Introduction

This compound, with the chemical formula C₈H₈BrFO and a molecular weight of 219.05 g/mol , is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, including a reactive bromomethyl group, a fluorine atom, and a methoxy group, make it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the introduction of the 2-fluoro-4-methoxyphenylmethyl moiety into diverse molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91319-42-5 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | White crystalline solid (predicted) |

| Boiling Point | ~252 °C (predicted for isomer)[2] |

| Melting Point | 44-46 °C (for isomer 4-(bromomethyl)-2-fluoro-1-methoxybenzene)[3] |

| Density | ~1.488 g/cm³ (predicted for isomer)[2] |

Synthesis

The most common and efficient method for the synthesis of this compound is the radical-initiated benzylic bromination of its precursor, 1-fluoro-4-methoxy-2-methylbenzene (also known as 2-fluoro-5-methoxytoluene). This reaction selectively targets the methyl group attached to the benzene ring, replacing a hydrogen atom with a bromine atom.

Synthetic Pathway

The reaction proceeds via a free radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of N-bromosuccinimide (NBS) as the bromine source. The reaction is usually carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions with photochemical or thermal initiation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1-Fluoro-4-methoxy-2-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

UV lamp or heat source

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methoxy-2-methylbenzene (1.0 eq.) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp (or heat to initiate the radical reaction).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the benzylic methylene protons. The aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm, with their coupling patterns influenced by the fluorine atom. The methoxy group protons will be a sharp singlet at around δ 3.8 ppm. The key signal for the product is the singlet for the bromomethyl protons (-CH₂Br), which is expected to appear downfield, typically in the range of δ 4.4-4.6 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the bromomethyl group is expected to be in the range of δ 30-35 ppm. The methoxy carbon will appear around δ 55-60 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F).

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| -CH₂Br | 4.4 - 4.6 (s) |

| -OCH₃ | ~3.8 (s) |

| Aromatic-H | 6.8 - 7.5 (m) |

| ¹³C NMR | |

| -CH₂Br | 30 - 35 |

| -OCH₃ | 55 - 60 |

| Aromatic-C | 110 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)

-

C-F stretching: ~1100-1200 cm⁻¹

-

C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the bromine atom to form a stable benzylic carbocation, which would be the base peak.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 218/220 | Molecular ion peak ([M]⁺, [M+2]⁺) |

| 139 | [M-Br]⁺ (Base Peak) |

| 124 | [M-Br-CH₃]⁺ |

| 111 | [M-Br-CO]⁺ |

Safety and Handling

This compound is expected to be a hazardous substance. Similar benzylic bromides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The benzylic bromination of 1-fluoro-4-methoxy-2-methylbenzene provides a direct and efficient route to this valuable synthetic intermediate. The provided characterization data, although predictive, offers a solid framework for the identification and quality control of the synthesized compound. This information is intended to support researchers and scientists in their efforts to utilize this versatile building block in the development of new and innovative chemical entities.

References

An In-depth Technical Guide to 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-fluoro-1-methoxybenzene, also known as 2-fluoro-4-methoxybenzyl bromide, is a fluorinated aromatic organic compound. Its structure, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety information, tailored for professionals in research and drug development. The strategic incorporation of fluorine and a reactive handle in its structure allows for the introduction of the 2-fluoro-4-methoxyphenyl moiety into more complex molecules, a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related isomers, several properties for the title compound are predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | N/A |

| Molecular Weight | 219.05 g/mol | N/A |

| CAS Number | 54788-19-1 | N/A |

| Appearance | Pale-yellow to Yellow-brown Solid | [1] |

| Boiling Point | 228.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 110.774 °C | [3] |

| Refractive Index | 1.532 | [3] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Vapor Pressure | 0.11 mmHg at 25°C | [3] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the free-radical bromination of its precursor, 2-fluoro-4-methoxytoluene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Experimental Protocol: Radical Bromination of 2-fluoro-4-methoxytoluene

Materials:

-

2-fluoro-4-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-4-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

-

Add N-Bromosuccinimide (1.05 equivalents) to the solution.

-

Add a catalytic amount of AIBN (approximately 0.02 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Combine the filtrates and transfer them to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or column chromatography.

Synthesis workflow for this compound.

Reactivity and Applications

The primary site of reactivity in this compound is the benzylic bromide. The bromomethyl group is an excellent electrophile, making the compound a potent alkylating agent for a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the construction of larger molecules with a 2-fluoro-4-methoxyphenyl moiety.

Common nucleophiles that react with this compound include:

-

Amines (Primary and Secondary): To form substituted benzylamines.

-

Alcohols and Phenols: To form benzyl ethers.

-

Thiols: To form benzyl thioethers.

-

Carboxylates: To form benzyl esters.

-

Cyanide: To form the corresponding benzyl cyanide, which can be further elaborated.

-

Enolates and other carbon nucleophiles: For the formation of new carbon-carbon bonds.

The fluorine and methoxy substituents on the aromatic ring also influence the reactivity of the benzene ring itself towards electrophilic aromatic substitution, although the primary utility of this compound lies in the reactivity of the bromomethyl group.

In the context of drug development, the introduction of the 2-fluoro-4-methoxyphenyl group can be advantageous. The carbon-fluorine bond is strong and can block metabolic oxidation at that position, potentially increasing the metabolic stability and half-life of a drug candidate.

Reactivity of this compound with various nucleophiles.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification:

-

Pictograms:

-

Corrosion

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas, mist, or vapors. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere.

-

Incompatible Materials: Strong oxidizing agents and strong bases.

Analytical Data

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group that allows for its incorporation into a variety of molecular scaffolds, and the presence of a fluorine atom which can impart desirable pharmacokinetic properties. While handling this compound requires strict adherence to safety protocols due to its corrosive nature, its synthetic versatility makes it an important tool for researchers and drug development professionals. Further characterization of its physicochemical and spectroscopic properties would be beneficial to the scientific community.

References

2-(Bromomethyl)-4-fluoro-1-methoxybenzene CAS number and synonyms

It appears there are several chemical isomers related to your request, each with a unique CAS number and structure. To provide you with an accurate and in-depth technical guide, please clarify which of the following compounds you are interested in. The subtle differences in their names correspond to different arrangements of the atoms on the benzene ring, which significantly impacts their chemical properties and applications.

Potential Isomers Based on Your Query:

-

1-(Bromomethyl)-4-fluoro-2-methoxybenzene

-

2-(Bromomethyl)-1-fluoro-4-methoxybenzene

-

4-(Bromomethyl)-1-fluoro-2-methoxybenzene

-

4-(Bromomethyl)-2-fluoro-1-methoxybenzene

-

CAS Number: 331-61-3

-

Synonyms: 4-Brommethyl-2-fluor-anisol, 3-Fluoro-4-methoxybenzyl bromide

-

Molecular Formula: C8H8BrFO

-

Molecular Weight: 219.05

-

Other Related Compounds Found:

It is also important to distinguish the "bromomethyl" group (-CH2Br) from a "bromo" group (-Br) directly attached to the benzene ring, as these are different compounds:

-

2-Bromo-4-fluoro-1-methoxybenzene

-

4-Bromo-2-fluoro-1-methoxybenzene

-

CAS Number: 2357-52-0

-

Synonyms: 4-Bromo-2-fluoroanisole

-

Molecular Formula: C7H6BrFO

-

Molecular Weight: Not specified in the immediate snippet.

-

-

4-Bromo-1-fluoro-2-methoxybenzene

Once you identify the correct isomer and its CAS number, I can proceed with creating the in-depth technical guide you requested, complete with data tables, experimental protocols, and visualizations.

References

- 1. 1-(bromomethyl)-4-fluoro-2-methoxybenzene 95% | CAS: 886498-51-7 | AChemBlock [achemblock.com]

- 2. 2-(bromomethyl)-1-fluoro-4-methoxybenzene CAS#: [amp.chemicalbook.com]

- 3. 141080-73-1 CAS MSDS (4-(BROMOMETHYL)-1-FLUORO-2-METHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4 [matrix-fine-chemicals.com]

- 5. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 452-08-4 | 2-Bromo-4-fluoro-1-methoxybenzene - AiFChem [aifchem.com]

- 7. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide, 2-(bromomethyl)-4-fluoro-1-methoxybenzene. This compound is a valuable synthetic intermediate in medicinal chemistry and drug development, primarily due to its susceptibility to nucleophilic substitution reactions. This document details the electronic and steric factors governing its reactivity, provides illustrative experimental protocols, and summarizes key reactivity data. The strategic placement of the methoxy and fluoro substituents on the benzene ring significantly influences the electrophilicity of the benzylic carbon, making it a versatile reagent for the introduction of the 2-fluoro-4-methoxybenzyl moiety into a wide range of molecular scaffolds.

Introduction

This compound is a substituted toluene derivative featuring a highly reactive benzylic bromide. The presence of this functional group allows for facile nucleophilic substitution, making it a key building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The electronic properties of the aromatic ring, modulated by an ortho-methoxy group and a para-fluoro group, play a critical role in determining the reactivity of the benzylic C-Br bond. Understanding these influences is paramount for predicting reaction outcomes and optimizing synthetic strategies.

The methoxy group at the ortho position is a powerful electron-donating group through resonance, which can stabilize a developing positive charge on the benzylic carbon in SN1-type reactions. Conversely, the fluorine atom at the para position is an electron-withdrawing group through induction, yet a weak electron-donating group through resonance. This complex interplay of electronic effects dictates the preferred reaction mechanism and the overall rate of nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 91319-42-5[1] |

| Molecular Formula | C₈H₈BrFO[1] |

| Molecular Weight | 219.05 g/mol [1] |

| SMILES | COC1=CC(=C(C=C1)F)CBr[1] |

Synthesis

The primary route for the synthesis of this compound is through the free-radical bromination of its toluene precursor, 1-fluoro-4-methoxy-2-methylbenzene. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Free-Radical Bromination

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1-Fluoro-4-methoxy-2-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-4-methoxy-2-methylbenzene (1.0 eq.) in CCl₄.

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small portion of CCl₄.

-

Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. The reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

Electronic Effects of Substituents

-

ortho-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its position ortho to the bromomethyl group allows it to effectively stabilize a developing positive charge on the benzylic carbon through resonance. This stabilization of the benzylic carbocation intermediate favors an SN1 pathway .

-

para-Fluoro Group: The fluorine atom is a strongly electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect). Its net effect is electron-withdrawing, which destabilizes a benzylic carbocation and would therefore disfavor an SN1 pathway. However, its para position allows for some resonance stabilization.

The combined electronic effects of these two substituents create a nuanced reactivity profile. The strong resonance donation from the ortho-methoxy group likely dominates, predisposing the molecule towards reactions with significant SN1 character, especially with weaker nucleophiles and in polar protic solvents.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Caption: General scheme for nucleophilic substitution reactions.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | Benzyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Cyanide |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Benzyl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

| Amine | Ammonia (NH₃) | Benzylamine |

| Carbanion | Diethyl malonate | Alkylated Malonic Ester |

Experimental Protocol: Synthesis of 2-(Azidomethyl)-4-fluoro-1-methoxybenzene

The following protocol describes the reaction of this compound with sodium azide, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add sodium azide (1.2 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

The 2-fluoro-4-methoxybenzyl moiety, readily introduced using this compound, is a valuable pharmacophore in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability. The methoxy group can also participate in hydrogen bonding and modulate the electronic properties of the molecule.

This versatile building block has been utilized in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, related fluorinated and methoxylated benzyl halides are key intermediates in the synthesis of compounds targeting a range of therapeutic areas.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is governed by the interplay of the electron-donating ortho-methoxy group and the electron-withdrawing para-fluoro group, which together facilitate nucleophilic substitution reactions. This technical guide has provided an overview of its synthesis, a discussion of the factors influencing its reactivity, and representative experimental protocols. The ability to efficiently introduce the 2-fluoro-4-methoxybenzyl group makes this compound a valuable tool for researchers and scientists in the field of drug discovery and development. Further quantitative studies on its reaction kinetics with a broader range of nucleophiles would provide a more complete understanding of its reactivity profile.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the Fluoro and Methoxy Groups

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluoro and methoxy groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Understanding the distinct electronic and steric profiles of these substituents is critical for rational drug design. The fluorine atom, despite its small size, is a potent electron-withdrawing group via induction, yet a weak resonance donor. Conversely, the methoxy group exhibits a dual nature, acting as an inductive electron-withdrawing group but a strong resonance electron-donating group.[1] These electronic effects, quantified by parameters such as Hammett constants, dictate a molecule's reactivity, acidity, and intermolecular interactions. Concurrently, their steric profiles, described by conformational A-values and Taft E_s parameters, influence molecular conformation and binding affinity. This guide provides a comprehensive analysis of these effects, presenting quantitative data, detailed experimental protocols for their determination, and a logical workflow for their application in drug development.

Electronic Effects: A Tale of Two Influences

The electronic influence of a substituent on a molecule, particularly on an aromatic system, is a composite of two primary factors: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework and arises from the intrinsic electronegativity of the atoms. Both fluorine and the oxygen of the methoxy group are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the rest of the molecule.[2]

-

Resonance Effect (+R or +M): This effect involves the delocalization of lone pair electrons (p- or π-electrons) into an adjacent π-system, such as a benzene ring. Both fluorine and the methoxy group possess lone pairs on the heteroatom directly attached to the ring, allowing them to act as resonance electron-donating groups (+R). This donation increases electron density at the ortho and para positions of an aromatic ring.

The net electronic effect of these substituents is a delicate balance of these opposing forces. For the methoxy group , the +R effect is dominant, making it an overall electron-donating and activating group, especially at the para position.[1][2] For the fluoro group , the -I effect is significantly stronger than its +R effect, rendering it an overall electron-withdrawing and deactivating group, despite being an ortho, para director in electrophilic aromatic substitution.

Quantitative Analysis: Hammett and Taft Parameters

The electronic effects of substituents are quantified using Linear Free-Energy Relationships (LFERs), most notably the Hammett and Taft equations.

-

Hammett Substituent Constants (σ): These constants quantify the electronic effect of a substituent on the reactivity of a benzene ring. σ_m (meta) primarily reflects the inductive effect, while σ_p (para) is a composite of both inductive and resonance effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

Taft Polar Constant (σ*): This parameter quantifies the polar (inductive/field) effect of a substituent in aliphatic systems, separated from steric effects. It is derived from the differential hydrolysis rates of esters.

| Parameter | Fluoro (-F) | Methoxy (-OCH₃) | Interpretation |

| Hammett σ_m | +0.34 | +0.12 | Both are inductively electron-withdrawing at the meta position. |

| Hammett σ_p | +0.06 | -0.27 | At the para position, fluorine is weakly withdrawing (-I > +R), while methoxy is strongly donating (+R > -I).[2] |

| Taft σ | Not directly tabulated | Not directly tabulated | Taft's σ is defined for alkyl groups (e.g., CH₃ = 0.00). The polar effects of F and OMe are inferred from other parameters. |

Table 1: Electronic Substituent Constants.

Steric Effects: Size and Conformational Preference

Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituents, which can hinder reactions or lock a molecule into a specific conformation.

-

Taft Steric Constant (E_s): This parameter quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance. The E_s value for a methoxy group is similar to that of an ethyl group, while the fluorine atom is only slightly larger than hydrogen.

-

Conformational A-Value: In cyclohexane systems, the A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the sterically less hindered equatorial position to avoid 1,3-diaxial interactions. The methoxy group has a moderate A-value, whereas the fluoro group's value is significantly smaller, indicating a lesser preference for the equatorial position.

Quantitative Steric Data

| Parameter | Fluoro (-F) | Methoxy (-OCH₃) | Interpretation |

| van der Waals Radius (Å) | 1.47 | ~1.5 (O) / ~1.8 (CH₃) | Fluorine is only slightly larger than hydrogen (1.2 Å). |

| Taft E_s | -0.46 | -0.55 (for -OH) | Both exhibit minimal steric bulk, comparable to or less than a methyl group (E_s for Me = -1.24).[3] |

| A-Value (kcal/mol) | 0.24 - 0.36 | 0.60 - 0.70 | Methoxy has a greater steric demand than fluorine, showing a stronger preference for the equatorial position.[4][5] |

Table 2: Steric and Conformational Parameters.

Experimental Protocols

Determination of Hammett Constants (σ) via pK_a Measurement

Principle: The Hammett equation is defined by the ionization of substituted benzoic acids in water at 25°C, where the reaction constant (ρ) is set to 1. By measuring the pK_a of a substituted benzoic acid (pK_a,X) and comparing it to the pK_a of unsubstituted benzoic acid (pK_a,H), the substituent constant (σ) can be calculated.

Equation: σ_X = pK_a,H - pK_a,X

Methodology:

-

Preparation of Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pK_a of the test compounds. Prepare standardized solutions of the meta- or para-substituted benzoic acid and the unsubstituted benzoic acid reference.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λ_max) for the protonated (acidic solution) and deprotonated (basic solution) forms of each benzoic acid derivative.

-

For each compound, add a small, constant volume to each buffer solution.

-

Measure the absorbance of each solution at the λ_max of the deprotonated (anionic) form.

-

-

Data Analysis and pK_a Calculation:

-

The pK_a is the pH at which the concentrations of the protonated and deprotonated forms are equal. This can be determined by plotting absorbance versus pH and finding the inflection point.

-

Alternatively, using the Henderson-Hasselbalch equation, a plot of log[([A⁻]/[HA])] vs. pH yields a straight line with a y-intercept equal to the pK_a. The ratio [A⁻]/[HA] can be calculated from the absorbance values.

-

-

Calculation of σ: Once the pK_a values for the substituted (pK_a,X) and unsubstituted (pK_a,H) acids are determined, the Hammett constant is calculated using the defining equation.

Determination of Conformational A-Values via NMR Spectroscopy

Principle: At low temperatures, the chair-chair interconversion of a substituted cyclohexane becomes slow on the NMR timescale, allowing the distinct signals for the axial and equatorial conformers to be observed and integrated. The ratio of the integrals provides the equilibrium constant (K_eq), from which the Gibbs free energy difference (A-value) can be calculated.

Equation: ΔG° = -RT ln(K_eq) where K_eq = [Equatorial]/[Axial]

Methodology:

-

Sample Preparation: Dissolve the monosubstituted cyclohexane (e.g., fluorocyclohexane or methoxycyclohexane) in a solvent with a low freezing point (e.g., deuterated toluene, CS₂).

-

Low-Temperature NMR Spectroscopy:

-

Acquire ¹H, ¹³C, or (for fluoro derivatives) ¹⁹F NMR spectra of the sample at room temperature, where signals are averaged due to rapid interconversion.

-

Gradually lower the temperature of the NMR probe until the signals for the substituent (or reporter protons on the ring) broaden and then resolve into two distinct sets of signals, corresponding to the axial and equatorial conformers. This temperature is below the coalescence temperature.

-

-

Signal Integration and K_eq Calculation:

-

Carefully integrate the corresponding signals for the axial and equatorial conformers.

-

The ratio of the integrals directly gives the equilibrium constant, K_eq. For example, K_eq = (Integral of equatorial signal) / (Integral of axial signal).

-

-

Calculation of A-Value: Using the determined K_eq and the temperature (in Kelvin) at which the spectrum was acquired, calculate ΔG° using the equation above. This ΔG° value is the A-value for the substituent.

Application in Drug Development: A Workflow

The deliberate modulation of electronic and steric effects is a powerful strategy in lead optimization. Replacing a metabolically labile methoxy group with a more stable fluoro group, for instance, is a common bioisosteric replacement that can block P450-mediated oxidation while altering electronic properties to maintain or improve target affinity.[6][7]

A rational drug design workflow incorporating these principles would follow a logical progression from initial hit identification to a refined lead candidate.

This iterative cycle allows medicinal chemists to systematically address deficiencies in a lead compound. For example, if a methoxy-containing compound is a potent binder but suffers from rapid oxidative metabolism, replacing it with a fluoro group at the same position can block that metabolic pathway. The subsequent analysis must then confirm that the altered electronic properties (from electron-donating to electron-withdrawing) do not abolish the necessary binding interactions with the target protein. Computational modeling and the quantitative data presented in this guide are essential for informing these design choices.

References

- 1. Taft equation - Wikipedia [en.wikipedia.org]

- 2. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Strategic Incorporation of Fluorinated Benzylating Agents in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a powerful and widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Among the various fluorinated moieties, the fluorinated benzyl group has emerged as a critical component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of fluorinated benzylating agents in medicinal chemistry, detailing their impact on drug properties, synthesis, and application in targeting key signaling pathways.

The Impact of Benzylic Fluorination on Drug Properties

The substitution of hydrogen with fluorine on a benzyl group can profoundly influence a drug candidate's physicochemical and pharmacokinetic properties. These modifications are often synergistic, leading to compounds with superior efficacy and safety profiles.

1.1. Metabolic Stability: A primary driver for the use of fluorinated benzyl groups is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes. By "blocking" sites of metabolism, the half-life of a drug can be extended, leading to improved bioavailability and potentially a reduced dosing frequency.[1][2]

1.2. Binding Affinity and Potency: The introduction of fluorine can modulate the electronic properties of the benzyl ring, influencing its interaction with the target protein. The highly electronegative fluorine atom can alter the pKa of nearby functional groups, create favorable dipole-dipole interactions, and participate in hydrogen bonding, all of which can lead to enhanced binding affinity and increased potency.[3]

1.3. Lipophilicity and Membrane Permeability: Fluorination can have a nuanced effect on lipophilicity. While a single fluorine atom may only slightly increase lipophilicity, a trifluoromethyl group can significantly enhance it. This modulation of lipophilicity is crucial for optimizing a drug's ability to cross cell membranes and reach its target, as well as for influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

Quantitative Analysis of Fluorobenzylation Effects

The following tables summarize the quantitative impact of incorporating fluorinated benzyl groups on biological activity and metabolic stability in selected examples.

Table 1: Effect of Fluorobenzyl Substitution on Kinase Inhibitory Activity

| Parent Compound/Scaffold | Non-Fluorinated Benzyl IC50 | Fluorinated Benzyl Derivative | Fluorinated Benzyl IC50 | Fold Change | Target Kinase | Reference |

| Pyrrolo[2,3-d]pyrimidine | 1.2 µM (unsubstituted benzyl) | 7-(2-chlorobenzyl) | 0.03 µM | 40x increase | PDGFRβ | [4] |

| Indazole (YC-1 analog) | 10 µM (meta-substituted) | 2-fluorobenzyl | 4.9 µM | ~2x increase | sGC | [5] |

| Indazole (YC-1 analog) | 19 µM (para-substituted) | 2-fluorobenzyl | 4.9 µM | ~4x increase | sGC | [5] |

Table 2: Impact of Fluorination on Metabolic Stability

| Compound | Description | Half-life (t½, min) in Liver Microsomes | Reference |

| Indole | Non-fluorinated | 12.35 (mouse) | [4] |

| 4-Fluoro-indazole | Fluorinated analog | 13.29 (mouse) | [4] |

| CF3-substituted indazole | Trifluoromethylated analog | 53.71 (mouse) | [4] |

| Risperidone | Non-fluorinated drug | ~30 (human) | [6] |

| 9-Fluororisperidone | Fluorinated analog | >480 (16x increase) (human) | [6] |

| Celecoxib | Non-fluorinated drug | ~60 (human) | [6] |

| 4'-Fluorocelecoxib | Fluorinated analog | ~240 (4x increase) (human) | [6] |

Synthesis and Experimental Protocols

Fluorinated benzyl groups are typically introduced into a molecule using the corresponding fluorinated benzyl halide, most commonly a bromide or chloride, via nucleophilic substitution reactions. These reactions are versatile and can be used for the N-alkylation of amines and O-alkylation of alcohols.

3.1. General Experimental Protocol for N-Benzylation with a Fluorinated Benzyl Bromide

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with a substituted fluorobenzyl bromide.

Materials:

-

Amine substrate (1.0 equiv)

-

Fluorobenzyl bromide (1.1-1.5 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., DMF, ACN, or THF)

-

Stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

-

Add the base to the stirred solution at room temperature.

-

Add the fluorobenzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

3.2. General Experimental Protocol for O-Benzylation with a Fluorinated Benzyl Bromide (Williamson Ether Synthesis)

This protocol outlines a general procedure for the O-alkylation of an alcohol with a substituted fluorobenzyl bromide.[7]

Materials:

-

Alcohol substrate (1.0 equiv)

-

Fluorobenzyl bromide (1.2-1.5 equiv)

-

Strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2-1.5 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF or THF)[7]

-

Stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to an hour to form the alkoxide.

-

Add the fluorobenzyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Targeting Signaling Pathways: The Case of Kinase Inhibitors

Fluorinated benzyl groups are prevalent in the structure of many kinase inhibitors. These drugs target specific kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

4.1. Lapatinib: A Dual EGFR and HER2 Inhibitor

Lapatinib is an orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[8][9] It contains a 3-fluoro-benzyloxy moiety which contributes to its binding affinity and overall pharmacological profile.

Signaling Pathway of Lapatinib Action:

Lapatinib inhibits the autophosphorylation of EGFR and HER2, thereby blocking the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[10][11][12]

Lapatinib inhibits EGFR/HER2 signaling pathways.

Experimental Workflow for Assessing Kinase Inhibition:

A common workflow to assess the efficacy of a kinase inhibitor like lapatinib involves cell-based assays to measure the inhibition of receptor phosphorylation and downstream signaling, as well as cell proliferation.

Workflow for evaluating a kinase inhibitor.

Conclusion

Fluorinated benzylating agents are indispensable tools in the medicinal chemist's arsenal. The strategic introduction of fluorinated benzyl moieties can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies are developed, the application of fluorinated benzylating agents is poised to play an even more prominent role in the discovery and development of next-generation therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. wiserpub.com [wiserpub.com]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 12. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate 2-(Bromomethyl)-4-fluoro-1-methoxybenzene (CAS No. 91319-42-5). Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from safety data sheets (SDS) of closely related analogs, general chemical principles of benzyl bromides, and standard stability testing protocols.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound utilized as a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure features a reactive bromomethyl group, making it susceptible to nucleophilic substitution and degradation under certain conditions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(Bromomethyl)-1-fluoro-4-methoxybenzene | [2][3] |

| Synonyms | 2-Fluoro-5-methoxybenzyl bromide, 3-(Bromomethyl)-4-fluoroanisole, 3-(Bromomethyl)-4-fluorophenyl methyl ether | [1][3] |

| CAS Number | 91319-42-5 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [1][2] |

| Appearance | Not specified (typically a liquid or low-melting solid for similar compounds) | [5] |

Note: Physical properties such as melting point, boiling point, and density are not consistently reported for this specific compound in the available literature.

Stability Profile and Degradation Pathways

As a benzyl bromide derivative, this compound is expected to be sensitive to moisture, light, and high temperatures. Benzyl bromides are known to be lachrymatory and corrosive due to their reactivity.[6] The primary degradation pathways are anticipated to be hydrolysis and photodecomposition.

Hydrolysis

The most significant degradation pathway for benzyl bromides is hydrolysis. The C-Br bond at the benzylic position is susceptible to nucleophilic attack by water, which can be accelerated by elevated temperatures. This reaction produces the corresponding benzyl alcohol and hydrobromic acid (HBr).[6][7] The buildup of acidic HBr can further catalyze the degradation of the compound and other sensitive materials.

References

- 1. Cas 91319-42-5,Benzene, 2-(broMoMethyl)-1-fluoro-4-Methoxy- | lookchem [lookchem.com]

- 2. Benzene, 2-(bromomethyl)-1-fluoro-4-methoxy- | 91319-42-5 | RDA31942 [biosynth.com]

- 3. CAS 91319-42-5 | 2707-B-49 | MDL MFCD11617285 | 2-Fluoro-5-methoxybenzyl bromide | SynQuest Laboratories [synquestlabs.com]

- 4. 91319-42-5|2-(Bromomethyl)-1-fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Computational Reactivity Analysis of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational analysis of the predicted reactivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct experimental or computational studies on this specific compound, this document leverages established principles from computational chemistry and data from analogous substituted benzyl bromides to forecast its behavior, particularly in nucleophilic substitution reactions. This guide details proposed computational methodologies, predictive reactivity data, and visual workflows to serve as a valuable resource for researchers investigating the chemical properties and potential applications of this and related molecules.

Introduction

This compound possesses a unique combination of functional groups that are expected to significantly influence its reactivity. The benzylic bromide is a well-known electrophilic site susceptible to nucleophilic attack. The electronic properties of the aromatic ring, modulated by an ortho-methoxy group and a para-fluoro substituent, will play a crucial role in determining the reaction mechanism and rate. Understanding these effects is paramount for designing synthetic routes and predicting the molecule's behavior in biological systems. This guide employs a predictive approach, grounded in computational studies of similar compounds, to elucidate the reactivity of this specific molecule.

Predicted Reactivity and Mechanistic Pathways

The primary reaction pathway for this compound with a nucleophile is expected to be a nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway will be influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the benzene ring.

Electronic Effects of Substituents:

-

Ortho-Methoxy Group: The methoxy group at the ortho position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its net effect is electron-donating, which can stabilize a potential benzylic carbocation intermediate, thereby favoring an S(_N)1 pathway. However, its steric bulk may hinder the backside attack required for an S(_N)2 reaction.

-

Para-Fluoro Group: The fluorine atom at the para position is strongly electron-withdrawing through its inductive effect (-I effect) but also weakly electron-donating through resonance (+R effect). Overall, fluorine is considered an electron-withdrawing group. This deactivation of the aromatic ring would generally disfavor the formation of a carbocation, thus potentially hindering the S(_N)1 pathway and favoring the S(_N)2 pathway.

The interplay of these opposing electronic effects makes the reactivity of this compound a subject of interest for computational investigation. It is plausible that the reaction may proceed through a mixed S(_N)1/S(_N)2 mechanism or that the preferred pathway is highly dependent on the reaction conditions.

Predicted S(_N)2 Reaction Pathway

In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to a concerted displacement of the bromide ion. The presence of both an electron-donating methoxy group and an electron-withdrawing fluoro group will influence the energy of the transition state. Generally, electron-withdrawing groups can accelerate S(_N)2 reactions of benzyl bromides.[1]

Predicted S(_N)1 Reaction Pathway

An S(_N)1 reaction would proceed through the formation of a benzylic carbocation intermediate. The electron-donating ortho-methoxy group would be expected to stabilize this carbocation through resonance. Conversely, the electron-withdrawing para-fluoro group would destabilize it. The overall stability of the carbocation, and thus the favorability of the S(_N)1 pathway, will depend on the balance of these effects. Computational studies on electron-rich benzyl bromides have shown a predisposition towards an S(_N)1 mechanism.[2]

Proposed Computational Methodology

To investigate the reactivity of this compound, a robust computational protocol is essential. The following methodology, based on common practices in the field for similar systems, is proposed.[3][4][5]

Software

-

Quantum Chemistry Package: Gaussian, ORCA, or similar software capable of performing Density Functional Theory (DFT) calculations.

-

Visualization: GaussView, Avogadro, or other molecular visualization software.

Computational Protocol

-

Geometry Optimization:

-

The initial structures of the reactant (this compound), the nucleophile (e.g., Cl

, OH−− -

Geometry optimization will be performed using a suitable DFT functional, such as B3LYP or ωB97X-D, with a Pople-style basis set like 6-31+G(d).[3][4][6]

-

-

Frequency Calculations:

-

Harmonic frequency calculations will be performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Transition State Search:

-

For the S(_N)2 pathway, a transition state search can be initiated from a guess structure where the nucleophile is partially bonded to the benzylic carbon and the C-Br bond is partially broken.

-

For the S(_N)1 pathway, the transition state for the dissociation of the C-Br bond will be located.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations will be performed starting from the transition state structures to confirm that they connect the reactants and products along the desired reaction pathway.

-

-

Energy Calculations:

-

To obtain more accurate energies, single-point energy calculations will be performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).[6]

-

Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

The activation energies ((\Delta G^\ddagger)) and reaction energies ((\Delta G_{rxn})) will be calculated from the differences in the Gibbs free energies of the transition states and reactants, and products and reactants, respectively.

-

Predictive Quantitative Data

While specific data for this compound is not available, the following tables summarize representative computational data for the S(_N)2 reaction of substituted benzyl bromides with a chloride nucleophile from the literature. This data illustrates the expected trends in reactivity.

Table 1: Predicted Activation Energies for the S(_N)2 Reaction of Substituted Benzyl Bromides with Cl

− | Substituent (para) | Hammett Constant ((\sigma_p)) | Predicted (\Delta G^\ddagger) (kcal/mol) |

| -OCH(_3) | -0.27 | 15.2 |

| -H | 0.00 | 14.5 |

| -F | 0.06 | 14.3 |

| -NO(_2) | 0.78 | 12.8 |

Note: The values in this table are illustrative and based on general trends reported in computational studies of S(_N)2 reactions of benzyl halides. Actual values for this compound will depend on the specific computational method and the combined effects of the ortho and para substituents.

Table 2: Predicted Reaction Energies for the S(_N)2 Reaction of Substituted Benzyl Bromides with Cl

− | Substituent (para) | Predicted (\Delta G_{rxn}) (kcal/mol) |

| -OCH(_3) | -10.5 |

| -H | -11.2 |

| -F | -11.5 |

| -NO(_2) | -13.0 |

Note: These values are representative and intended to show the expected trend of increasing exothermicity with more electron-withdrawing substituents.

Visualizations

The following diagrams, generated using the DOT language, illustrate the predicted reaction pathways and a general computational workflow.

Caption: Predicted S_N2 reaction pathway for this compound.

Caption: Predicted S_N1 reaction pathway for this compound.

Caption: General computational workflow for studying the reactivity of the target molecule.

Conclusion

This technical guide provides a predictive computational analysis of the reactivity of this compound. Based on the analysis of its structural features and comparison with analogous compounds, it is predicted to undergo nucleophilic substitution reactions, with the specific mechanism (S(_N)1 vs. S(_N)2) being highly sensitive to reaction conditions due to the competing electronic effects of the ortho-methoxy and para-fluoro substituents. The provided computational methodology offers a clear roadmap for researchers to investigate these predictions and gain a deeper understanding of this molecule's chemical behavior. The data and visualizations presented herein serve as a valuable starting point for further experimental and computational studies in the fields of synthetic chemistry and drug development.

References

Methodological & Application

Application Notes: Synthesis and Evaluation of Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors Utilizing 2-(Bromomethyl)-4-fluoro-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both the insulin and leptin signaling pathways.[1][2] Its overexpression or heightened activity is linked to insulin resistance and is considered a key factor in the pathogenesis of type 2 diabetes and obesity.[3] Consequently, the development of potent and selective PTP1B inhibitors is a promising therapeutic strategy for these metabolic disorders.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoro-4-methoxyphenylmethyl moiety, introduced via the reactive building block 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, presents an attractive scaffold for the design of novel PTP1B inhibitors.

These application notes provide a comprehensive overview of the synthesis and evaluation of a novel, hypothetical PTP1B inhibitor, BZ-LCA-FME , which incorporates the 2-fluoro-4-methoxyphenylmethyl group onto a lithocholic acid (LCA) backbone. This document outlines the synthetic protocols, presents plausible quantitative data based on analogous compounds, and illustrates the relevant biological pathways and experimental workflows.

Rationale for Inhibitor Design

The design of BZ-LCA-FME is based on published research demonstrating that derivatives of lithocholic acid featuring N-benzyl substitutions can act as PTP1B inhibitors.[4] By reacting an amine-functionalized lithocholic acid precursor with this compound, the fluorinated benzyl moiety can be readily introduced. This strategic combination aims to leverage the PTP1B inhibitory potential of the LCA scaffold while enhancing pharmacological properties through the introduction of the fluoro- and methoxy-substituted phenyl ring.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for the synthesis and activity of BZ-LCA-FME and related analogues. The data is extrapolated from published values for similar classes of PTP1B inhibitors.

| Compound ID | Modification on Benzyl Ring | Synthetic Yield (%) | PTP1B IC50 (µM)[5] | PTP1B Ki (µM)[6] | Selectivity over TCPTP (fold)[4] |

| BZ-LCA-FME | 2-Fluoro, 4-Methoxy | 65 | 1.85 | 0.95 | >50 |

| BZ-LCA-H | Unsubstituted | 72 | 5.20 | 2.60 | >30 |

| BZ-LCA-F | 4-Fluoro | 68 | 2.50 | 1.30 | >45 |

| BZ-LCA-CF3 | 4-Trifluoromethyl | 61 | 1.10 | 0.55 | >60 |

Signaling Pathway: PTP1B in Insulin Signaling

PTP1B plays a crucial role in the negative regulation of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on key tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS-1), thus attenuating the signal.[7][8] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, leading to improved glucose tolerance.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key starting material from commercially available 2-fluoro-4-methoxytoluene via a radical bromination reaction.

Materials:

-

2-Fluoro-4-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluoro-4-methoxytoluene (1.0 eq) in anhydrous CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux under illumination with a UV lamp (wavelength >300 nm) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl4.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes in DCM) to afford this compound as a colorless oil.

Synthesis of BZ-LCA-FME (Hypothetical PTP1B Inhibitor)

This protocol details the N-alkylation of an amine-functionalized lithocholic acid precursor with this compound.

Materials:

-

Lithocholic acid amine precursor (assumed available)

-

This compound

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

Dissolve the lithocholic acid amine precursor (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution, followed by the addition of this compound (1.2 eq).

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by preparative reverse-phase HPLC to yield the final compound, BZ-LCA-FME .

PTP1B Inhibition Assay Protocol

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound solution (final DMSO concentration should be ≤1%), and the PTP1B enzyme.

-

Incubate the plate at 37 °C for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel enzyme inhibitors. The outlined protocols provide a framework for the development of PTP1B inhibitors based on a lithocholic acid scaffold. The strategic incorporation of the 2-fluoro-4-methoxyphenylmethyl moiety is a promising approach to enhance the therapeutic potential of new drug candidates targeting metabolic diseases. The provided methodologies can be adapted by researchers for the synthesis and evaluation of a diverse library of compounds for structure-activity relationship (SAR) studies.

References

- 1. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of protein tyrosine phosphatase-1B in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(Bromomethyl)-4-fluoro-1-methoxybenzene as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. The 4-fluoro-2-methoxybenzyl (4F-2MeOBn) group, introduced via its corresponding bromide, 2-(bromomethyl)-4-fluoro-1-methoxybenzene, emerges as a valuable tool for the protection of hydroxyl functionalities. This benzyl ether-type protecting group offers a stability profile that can be strategically exploited in complex synthetic routes, particularly where orthogonality to other protecting groups is required.

The presence of a fluorine atom on the aromatic ring modulates the electronic properties of the benzyl group, enhancing its stability towards certain oxidative cleavage conditions that are typically used for the removal of the widely-used p-methoxybenzyl (PMB) ether. This characteristic allows for the selective deprotection of PMB ethers in the presence of 4F-2MeOBn ethers, providing a useful orthogonal protecting group strategy.

These application notes provide a comprehensive overview of the use of this compound for the protection of alcohols, including detailed experimental protocols for both the protection and deprotection steps, stability profiles, and a discussion of its orthogonality with other common protecting groups.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-2-methoxybenzyl bromide |

| CAS Number | 91319-42-5 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Not widely reported, likely a solid or oil |

Application and Advantages

The 4F-2MeOBn protecting group is particularly advantageous in synthetic strategies that require:

-

Orthogonality to PMB Ethers: The key advantage of the 4F-2MeOBn group is its enhanced stability towards oxidative deprotection reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which readily cleave PMB ethers.[1] This allows for the selective removal of a PMB group while the 4F-2MeOBn group remains intact.

-

Robustness under Various Conditions: Similar to other benzyl ethers, the 4F-2MeOBn group is generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents not targeted at benzyl ether cleavage.

-

Mild Deprotection Conditions: The 4F-2MeOBn group can be removed under standard hydrogenolysis conditions or by treatment with strong acids, providing reliable and mild deprotection methods.

Experimental Protocols

Protection of Alcohols

The protection of alcohols as their 4F-2MeOBn ethers is typically achieved via a Williamson ether synthesis.[2][3][4][5][6][7][8] This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with this compound.

General Protocol for the Protection of a Primary Alcohol:

-

Dissolution: Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C and add a base (1.1 - 1.5 eq.). For primary and secondary alcohols, sodium hydride (NaH) is commonly used. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed.[3]

-

Alkylation: To the resulting alkoxide solution, add this compound (1.1 - 1.2 eq.) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Illustrative Quantitative Data for Alcohol Protection (Based on general Williamson Ether Synthesis principles):

| Substrate (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH | THF | 0 to RT | 12 | 85-95 |

| Secondary Alcohol | NaH | DMF | 0 to RT | 18 | 70-85 |

| Phenol | K₂CO₃ | Acetonitrile | RT | 6 | 90-98 |

Note: The data in this table is representative and based on typical yields for Williamson ether synthesis with similar benzyl bromides. Actual yields may vary depending on the specific substrate and reaction conditions.

Deprotection of 4-Fluoro-2-methoxybenzyl Ethers

The cleavage of the 4F-2MeOBn ether can be accomplished through several methods, with catalytic hydrogenolysis being one of the most common and mildest.

Protocol 1: Catalytic Hydrogenolysis

-

Dissolution: Dissolve the 4F-2MeOBn protected alcohol in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol% by weight).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The presence of fluorine atoms on the benzyl group may slow down the rate of hydrogenolysis compared to unsubstituted benzyl ethers.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography if necessary.

Protocol 2: Acidic Cleavage

Strong acids can also be used to cleave the 4F-2MeOBn ether, although this method is less mild and substrate-dependent.

-

Dissolution: Dissolve the protected alcohol in a suitable solvent like dichloromethane (DCM).

-